Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is an organic compound with the molecular formula C11H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate typically involves the reaction of 3-aminobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate can be compared with other similar compounds:
Similar Compounds: Methyl 2-aminothiazole-4-carboxylate, 2-Methylthiazole-4-carboxylic acid, and other thiazole derivatives .
Uniqueness: The presence of the 3-aminophenyl group in its structure imparts unique chemical and biological properties, distinguishing it from other thiazole derivatives.
Biological Activity
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a compound within the thiazole family that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings, case studies, and synthesized data.
1. Overview of Thiazole Compounds
Thiazoles are five-membered heterocyclic compounds known for their significant pharmacological properties. The introduction of various functional groups can enhance their biological efficacy, making them valuable in medicinal chemistry.
2. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. This compound has shown potential against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
- HT29 (colon cancer)
- Karpas299 (lymphoma)
Research Findings:
- A study demonstrated that certain thiazole derivatives, including those related to this compound, displayed selective antiproliferative activity against human glioblastoma U251 cells and melanoma WM793 cells, with lower toxicity to normal cells .
- Another investigation revealed that derivatives with a 3-propanamido function improved antitumor activity compared to those with shorter acyl chains .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
A549 | 0.47 | Moderate |
HeLa | 1.1 | Moderate |
HT29 | Not Specified | Notable |
Karpas299 | Not Specified | Notable |
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, showing effectiveness against a variety of pathogens.
Research Findings:
- Compounds within this thiazole class have demonstrated significant antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values for various strains were reported between 6.25 and 12.5 µg/mL for some derivatives .
Table 2: Antimicrobial Activity
Microorganism | MIC Value (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Aspergillus fumigatus | 6.25 |
Pseudomonas aeruginosa | 12.5 |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Induction of apoptosis in cancer cells through modulation of the Bcl-2 family proteins.
- Inhibition of histone deacetylases (HDAC), leading to increased acetylation levels and subsequent apoptosis in T lymphocytes .
5. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study focused on its effects on tumor growth in xenograft models showed significant inhibition in tumor size when treated with this compound, suggesting its potential as a lead candidate for further development .
6. Conclusion
This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
InChI Key |
IAJPLTDMCFIYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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